3-Fluoro-2-metoxi-5-nitroanilina

Descripción general

Descripción

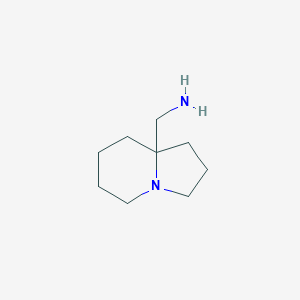

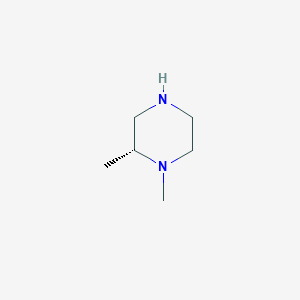

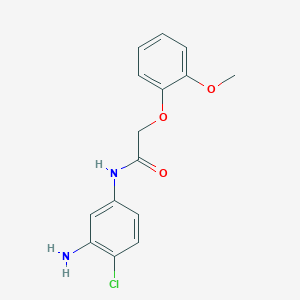

3-Fluoro-2-methoxy-5-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It exhibits aromatic behavior due to the presence of the benzene ring .

Synthesis Analysis

The synthesis of anilines like 3-Fluoro-2-methoxy-5-nitroaniline often involves reactions such as direct nucleophilic substitution, nitroarene reduction, and reactions through aryne intermediates .Molecular Structure Analysis

The structure of 3-Fluoro-2-methoxy-5-nitroaniline consists of a benzene ring with a fluorine atom, a methoxy group, and a nitro group attached at different positions .Chemical Reactions Analysis

This compound can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis

3-Fluoro-2-methoxy-5-nitroaniline is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone . It has a pale yellow color .Aplicaciones Científicas De Investigación

Síntesis orgánica

“3-Fluoro-2-metoxi-5-nitroanilina” se puede utilizar como intermedio en la síntesis orgánica debido a su estructura única. Contiene tanto grupos donadores de electrones (metoxi) como grupos aceptores de electrones (fluoro y nitro), lo que la convierte en un compuesto versátil para aplicaciones en síntesis orgánica .

Química medicinal

Este compuesto puede desempeñar un papel crucial en la química medicinal. Por ejemplo, un compuesto similar, “4-Fluoro-2-metoxi-5-nitroanilina”, sirve como un intermedio clave en la síntesis de Mereletinib, un potente inhibidor de la quinasa mutante BRAFV600E utilizado en el tratamiento del cáncer .

Síntesis de colorantes

Compuestos análogos como “2-Metoxi-5-nitroanilina” se han utilizado en la síntesis de colorantes dispersos disazo, que se utilizan para teñir fibras de poliéster . Es plausible que “this compound” pueda tener aplicaciones similares.

Ciencia de materiales

El grupo nitro en el compuesto puede sufrir varios tipos de reacciones, incluidas las reacciones de reducción . Esta propiedad podría potencialmente explotarse en la ciencia de los materiales para el desarrollo de nuevos materiales.

Seguridad y manipulación

Si bien no es una aplicación directa, es importante tener en cuenta que la manipulación de “this compound” requiere medidas de seguridad adecuadas debido a su posible toxicidad .

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 4-fluoro-2-methoxy-5-nitroaniline, plays a crucial role in the synthesis of mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that sends signals in cells and is involved in cell growth .

Mode of Action

In the synthesis of compounds like mereletinib, similar compounds undergo a series of chemical reactions to introduce specific functional groups, enabling the subsequent formation of the desired molecular structure .

Biochemical Pathways

In the synthesis of mereletinib, the nitro group on the similar compound 4-fluoro-2-methoxy-5-nitroaniline is selectively modified to yield the necessary chemical scaffold .

Result of Action

Similar compounds play a key role in the synthesis of drugs like mereletinib, which inhibit mutant brafv600e kinase, affecting cell growth .

Safety and Hazards

This compound is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

Relevant Papers There are several peer-reviewed papers and technical documents related to 3-Fluoro-2-methoxy-5-nitroaniline . These documents can provide more detailed and specific information about this compound.

Análisis Bioquímico

Biochemical Properties

3-Fluoro-2-methoxy-5-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with various enzymes and proteins, including those involved in the nitration and acetylation processes. For instance, it is a key building block in the synthesis of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used for treating non-small-cell lung carcinomas . The interactions of 3-Fluoro-2-methoxy-5-nitroaniline with these biomolecules are crucial for its function in these biochemical pathways.

Cellular Effects

The effects of 3-Fluoro-2-methoxy-5-nitroaniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of osimertinib suggests that it may impact the signaling pathways associated with the epidermal growth factor receptor (EGFR), thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, 3-Fluoro-2-methoxy-5-nitroaniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in its metabolic pathways, leading to changes in gene expression. The compound’s nitro group is particularly reactive, allowing it to participate in various electrophilic aromatic substitution reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-2-methoxy-5-nitroaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of 3-Fluoro-2-methoxy-5-nitroaniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, studies on similar compounds have shown threshold effects where the compound is effective up to a certain concentration, beyond which toxicity is observed .

Metabolic Pathways

3-Fluoro-2-methoxy-5-nitroaniline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. These pathways include nitration and acetylation processes, which are essential for its role in synthesizing pharmaceutical intermediates

Transport and Distribution

Within cells and tissues, 3-Fluoro-2-methoxy-5-nitroaniline is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Fluoro-2-methoxy-5-nitroaniline affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its biochemical effects . This localization is essential for its role in cellular processes and therapeutic applications.

Propiedades

IUPAC Name |

3-fluoro-2-methoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLXUSZWFUEGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B1450134.png)

![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)

![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)